molecular formula C21H21NO4S B1391443 Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylicacid CAS No. 1217512-44-1

Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylicacid

Cat. No.: B1391443
CAS No.: 1217512-44-1
M. Wt: 383.5 g/mol
InChI Key: VECJPTXHAYWGKO-MRTLOADZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis and peptide chemistry would apply, including the use of automated peptide synthesizers and large-scale reactors for the chemical reactions involved.

Chemical Reactions Analysis

Types of Reactions

Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Free amine.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid is used as a building block in the synthesis of peptides and other complex molecules. The Fmoc group serves as a protecting group for the amino group, allowing for selective reactions to occur at other functional groups .

Biology

In biological research, this compound can be used to study the structure and function of proteins and peptides. It is particularly useful in the synthesis of peptide-based drugs and biomolecules .

Medicine

In medicine, Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid can be used in the development of new therapeutic agents. Its ability to form stable peptide bonds makes it valuable in the design of peptide-based drugs .

Industry

In the industrial sector, this compound is used in the production of various chemicals and materials. Its role in peptide synthesis makes it important for the manufacture of pharmaceuticals and other biologically active compounds .

Mechanism of Action

The mechanism of action of Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions to occur at other functional groups. The thiazolidine ring can also participate in various chemical reactions, contributing to the overall reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid is unique due to its specific combination of the Fmoc protecting group and the ethyl-substituted thiazolidine ring. This combination provides distinct reactivity and stability, making it valuable in peptide synthesis and other applications .

Properties

IUPAC Name

(4S)-2-ethyl-3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c1-2-19-22(18(12-27-19)20(23)24)21(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-19H,2,11-12H2,1H3,(H,23,24)/t18-,19?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECJPTXHAYWGKO-MRTLOADZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1N(C(CS1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1N([C@H](CS1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylicacid
Reactant of Route 2
Reactant of Route 2
Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylicacid
Reactant of Route 3
Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylicacid
Reactant of Route 4
Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylicacid
Reactant of Route 5
Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylicacid
Reactant of Route 6
Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylicacid

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